2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
Description
2-Methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a thiophen-2-yl group at position 4. This structure combines electron-rich heterocycles (pyrimidine, thiophene) with the rigid, planar oxadiazole ring, which may enhance π-π stacking interactions and biological activity. The compound is synthesized via a three-component cycloaddition reaction involving substituted amidoximes and α,β-alkynic aldehydes/ketones under mild conditions, as described in related methodologies .
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c1-16-11-12-5-7(6-13-11)10-14-9(15-17-10)8-3-2-4-18-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGMMHBFPKCNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving a suitable precursor, such as a β-diketone or an amidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazides.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its heterocyclic structure.
Material Science: It is investigated for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Key Compounds:
- Target Compound : 3-(Thiophen-2-yl)-substituted oxadiazole.
- Compound 2a () : 3-Phenyl-substituted oxadiazole.
- Compound in : Oxadiazole linked to thiophene via an ethoxy-hydroxy chain.
Analysis :
Key Methods:
- Target Compound : Three-component cycloaddition at room temperature (RT) .
- Scheme 37 () : Cyclization requiring heating for amidoxime-alkynic aldehyde reactions .
Comparison :
The RT synthesis of the target compound offers advantages in energy efficiency and yield optimization over methods requiring elevated temperatures. This aligns with trends in green chemistry and scalable production .
Key Insights:
- Antimicrobial Activity : The thiophene-substituted triazine derivative D41 () demonstrated reduced bacterial survival under predation, suggesting that thiophene-functionalized heterocycles may disrupt microbial interactions . The target compound’s thiophene-oxadiazole-pyrimidine architecture could exhibit analogous bioactivity.
- DNA Binding : The compound in showed moderate DNA binding affinity (−6.58 Kcal/mol). The target compound’s methoxy group and planar structure may improve binding compared to bulkier derivatives .
Biological Activity
2-Methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrimidine ring and the incorporation of the thiophene and oxadiazole moieties. The synthetic route can be summarized as follows:
- Formation of the pyrimidine core : Utilizing starting materials such as 2-amino-4-methoxypyrimidine.
- Oxadiazole synthesis : Reacting appropriate thiophene derivatives with hydrazine or similar reagents to form the oxadiazole structure.
- Coupling reaction : The final step involves coupling the pyrimidine and oxadiazole derivatives through nucleophilic substitution or condensation reactions.
Biological Activities
The biological activities of this compound have been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 25.0 |
| Similar Oxadiazole Derivative | HeLa | 30.0 |
| Similar Oxadiazole Derivative | A549 | 22.0 |
These results indicate that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .
The mechanism by which this compound exerts its biological effects is believed to involve:
-
Caspase Activation : Compounds with oxadiazole structures have been reported to activate caspases, leading to apoptosis in cancer cells .
- Inhibition of Key Enzymes : The compound may inhibit various enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
These findings highlight the potential of 2-methoxy-5-[3-(thiophen-2-y)-1,2,4-oxadiazol-5-y]pyrimidine as a candidate for developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Anticancer Properties :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines.
- Results indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity.
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of thiophene-containing compounds against clinical isolates.
- The results demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
